molecular formula C22H20O3 B12393978 3',4'-Dibenzyloxyaceto-D3-phenone

3',4'-Dibenzyloxyaceto-D3-phenone

Cat. No.: B12393978
M. Wt: 335.4 g/mol
InChI Key: LOSAYZQTPQUBLS-FIBGUPNXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dibenzyloxyaceto-D3-phenone involves the incorporation of deuterium into the parent compound, 3’,4’-Dibenzyloxyaceto-phenone. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve:

    Catalyst: Palladium on carbon (Pd/C)

    Solvent: Deuterated solvents such as deuterated chloroform (CDCl3) or deuterated methanol (CD3OD)

    Temperature: Room temperature to moderate heating

    Pressure: Atmospheric pressure or slightly elevated pressure

Industrial Production Methods

Industrial production of 3’,4’-Dibenzyloxyaceto-D3-phenone follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dibenzyloxyaceto-D3-phenone undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones

    Reduction: Formation of alcohols or hydrocarbons

    Substitution: Introduction of different functional groups at specific positions

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents

    Substitution: Reagents including halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under controlled conditions

Major Products Formed

Scientific Research Applications

3’,4’-Dibenzyloxyaceto-D3-phenone is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 3’,4’-Dibenzyloxyaceto-D3-phenone involves its incorporation into biological systems where it acts as a tracer. The deuterium atoms replace hydrogen atoms, allowing researchers to track the compound’s distribution, metabolism, and excretion. This helps in understanding the pharmacokinetics and metabolic pathways of drugs .

Comparison with Similar Compounds

Similar Compounds

    3’,4’-Dibenzyloxyaceto-phenone: The non-deuterated parent compound

    Deuterium-labeled analogs: Other compounds with deuterium substitution at different positions

Uniqueness

3’,4’-Dibenzyloxyaceto-D3-phenone is unique due to its specific deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The incorporation of deuterium can alter the metabolic stability and reduce the rate of metabolic degradation, making it a valuable tool in drug development .

Properties

Molecular Formula

C22H20O3

Molecular Weight

335.4 g/mol

IUPAC Name

1-[3,4-bis(phenylmethoxy)phenyl]-2,2,2-trideuterioethanone

InChI

InChI=1S/C22H20O3/c1-17(23)20-12-13-21(24-15-18-8-4-2-5-9-18)22(14-20)25-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3/i1D3

InChI Key

LOSAYZQTPQUBLS-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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